(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide
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Overview
Description
(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, such as a cyanocyclopropyl group, a trifluoromethylphenyl group, and a pyrrolidine carboxamide moiety. These structural elements contribute to its distinctive chemical properties and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyanocyclopropyl group, followed by the introduction of the trifluoromethylphenyl group through a sulfonylation reaction. The final step involves the formation of the pyrrolidine carboxamide moiety, which is achieved through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyanocyclopropyl group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may serve as a probe or inhibitor in biological studies, particularly those involving enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It may find applications in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of (2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide include other sulfonyl-containing pyrrolidine derivatives, as well as compounds with similar functional groups, such as trifluoromethylphenyl or cyanocyclopropyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23F6N5O4S |
---|---|
Molecular Weight |
603.5 g/mol |
IUPAC Name |
(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37)/t16-,18+/m0/s1 |
InChI Key |
KXAAIORSMACJSI-FUHWJXTLSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)[C@H]3C[C@@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
Origin of Product |
United States |
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